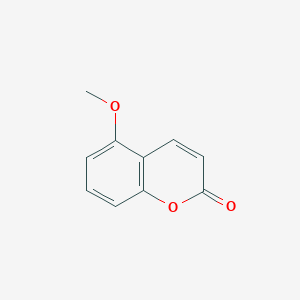
5-Methoxycoumarin
Overview
Description
5-Methoxycoumarin is a coumarin derivative with the molecular formula C10H8O3 . It is a type of secondary metabolite found in various plant species . The average mass of this compound is 176.169 Da and its monoisotopic mass is 176.047348 Da .
Synthesis Analysis
The synthesis of coumarin systems, including this compound, has been a topic of interest for many organic and pharmaceutical chemists . A blend comprising ester coumarin and ammonium acetate is subjected to fusion on a hot plate at a temperature range of 140℃ for a duration of 6 h . This process forms 5-substituted 8-methoxycoumarin-3-carboxamides .Molecular Structure Analysis
The molecular structure of this compound comprises a coumarin core with a methoxy group attached . The structure is characterized by its average mass of 176.169 Da and monoisotopic mass of 176.047348 Da .Chemical Reactions Analysis
Coumarin derivatives, including this compound, are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are involved in various chemical reactions, including [2 + 2] photocycloaddition under two-photon excitation .Physical And Chemical Properties Analysis
This compound has an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da . It is characterized by its coumarin core structure with a methoxy group attached .Scientific Research Applications
1. Cancer Research
5-Methoxycoumarin derivatives, such as 5-geranyloxy-7-methoxycoumarin, have shown potential as cancer preventive agents. Studies have found that these compounds inhibit human colon cancer cell proliferation and induce apoptosis. They also cause cell cycle arrest and activate tumor suppressor genes, suggesting their use in cancer therapy (Patil et al., 2013).
2. Photobiological Studies
Research on 5-Methoxypsoralen, a variant of this compound, has contributed significantly to understanding the photobiological properties of furocoumarins. These studies have implications for treatments involving photosensitization and have explored the mutagenic and lethal properties of these compounds under specific conditions (Ashwood‐Smith et al., 1980).
3. Endocrine System Research
5-Methoxypsoralen has been shown to specifically stimulate melatonin secretion in humans, indicating its potential application in disorders associated with abnormalities in circadian rhythms (Souêtre et al., 1990).
4. Antimicrobial and Antifungal Applications
Compounds like 5-geranyloxy-7-methoxycoumarin derived from Zanthoxylum nitidum have shown promising inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antimicrobial agents (Zuo et al., 2016). Additionally, coumarin derivatives have shown significant antifungal activity against various plant pathogenic fungi, suggesting their use in agriculture and plant protection (Li et al., 2017).
5. Dermatological Applications
5-Methoxypsoralen, in combination with UVA irradiation, has been used successfully in managing skin disorders like psoriasis and vitiligo. It has been found to stimulate pigmentation and reduce cutaneous hyperproliferation (McNeely & Goa, 1998).
6. Synthesis and Chemical Studies
Efficient synthetic methods for this compound and its derivatives have been developed, contributing to the field of organic chemistry and enabling the production of these compounds for various applications (Roux et al., 2007).
Mechanism of Action
Target of Action
5-Methoxycoumarin, like other coumarin derivatives, is known to interact with various cellular targets. Coumarin derivatives have been reported to target proteins such as caspase-3/7 and β-tubulin . These proteins play crucial roles in cell proliferation and apoptosis, respectively .
Mode of Action
For instance, it may inhibit β-tubulin polymerization, a critical process in cell division . This interaction could lead to cell cycle arrest and trigger apoptosis .
Biochemical Pathways
Coumarins are known to originate from the phenylpropanoid pathway in plants . They can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis . By targeting key proteins in these pathways, this compound could potentially influence downstream effects such as cell growth and death .
Pharmacokinetics
Coumarin derivatives are known for their potential pharmacodynamic and pharmacokinetic properties
Result of Action
Similar coumarin derivatives have been shown to exhibit significant antiproliferative effects on cancer cells . They can induce cell cycle arrest and trigger apoptosis, leading to a decrease in cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and activity . Additionally, the cellular environment, including the presence of other metabolites and proteins, can also influence the compound’s action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Methoxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for its biosynthesis in plants . These interactions often involve hydroxylation reactions, which are essential for the formation of other hydroxylated coumarins. Additionally, this compound can act as a substrate for enzymes involved in its metabolic pathways, influencing the overall metabolic flux and metabolite levels .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in liver cancer cells, this compound derivatives have demonstrated significant antiproliferative activity by inducing cell cycle arrest and triggering apoptosis . This compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit β-tubulin polymerization and activate caspase-3/7 proteins, leading to apoptosis in cancer cells . These interactions highlight the compound’s potential as an anticancer agent. Additionally, molecular modeling studies have shown that this compound has a high binding affinity towards the active sites of target proteins, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH and light exposure . Over time, this compound may undergo degradation, which can affect its long-term impact on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway and the shikimate acid pathway . It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are crucial for its biosynthesis and metabolism . These interactions can influence the levels of various metabolites and the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation can be influenced by its interactions with specific biomolecules, affecting its overall distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytosol and endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure that this compound reaches its intended site of action within the cell . The compound’s activity can be significantly influenced by its subcellular localization, affecting its interactions with target biomolecules and its overall biochemical effects.
properties
IUPAC Name |
5-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-3-2-4-9-7(8)5-6-10(11)13-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFXTIBDEAZMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447601 | |
| Record name | 5-METHOXYCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51559-36-5 | |
| Record name | 5-Methoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051559365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHOXYCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUV63OTC0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has 5-methoxycoumarin been found in natural sources?
A2: Yes, this compound has been identified in various plants. It was found alongside other coumarins in Prunus prostrata [] and has been identified as a predominant marker in Peucedani Radix, a traditional Chinese herbal medicine. []
Q2: What are the potential applications of this compound in drug discovery?
A3: Research suggests that this compound exhibits inhibitory effects on human microsomal cytochrome P450 (CYP) 2A6. [] This enzyme plays a role in nicotine detoxification and the activation of tobacco-specific procarcinogens. This compound's inhibitory action on CYP2A6 makes it a potential lead compound for developing drugs targeting smoking cessation and reducing the risk of tobacco-related cancers.
Q3: Can this compound be synthesized, and if so, how does this relate to its natural occurrence?
A4: Yes, this compound can be synthesized. It can be produced from 7-hydroxy-5-methoxycoumarin through a series of reactions. [] Interestingly, this synthetic pathway mirrors the proposed biosynthetic route of naturally occurring 5,7-dioxygenated coumarins. []
Q4: How do structural differences between this compound and other coumarins affect their biological activity?
A5: Comparing this compound with other coumarin derivatives, such as methoxalen and menthofuran, reveals the impact of structural modifications on CYP2A6 inhibition. This compound demonstrates a more selective inhibitory effect on CYP2A6 compared to methoxalen and menthofuran. [] This finding emphasizes the importance of structure-activity relationship (SAR) studies in optimizing the selectivity and potency of drug candidates.
Q5: Are there analytical techniques available to specifically identify and quantify this compound?
A6: High-performance liquid chromatography (HPLC) coupled with a diode-array detector proves effective in the simultaneous determination of this compound alongside other furocoumarins in complex mixtures like cosmetics. [] This method offers good linearity, accuracy, and precision, making it suitable for quality control and regulatory purposes.
Q6: Has this compound been found in any species other than plants?
A7: While this compound is commonly found in plants, it has also been identified in the buds of the Algerian Pistacia atlantica desf. Subsp. atlantica. [] This finding highlights the potential for discovering bioactive compounds from diverse natural sources.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



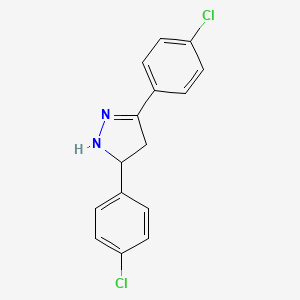
![3-(Acetylsulfanyl)-2-[(acetylsulfanyl)methyl]propanoic acid](/img/structure/B3053087.png)


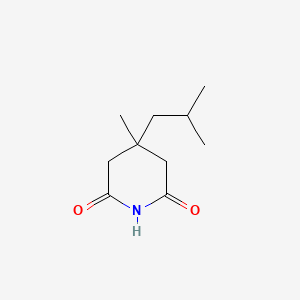
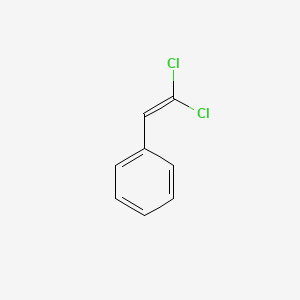
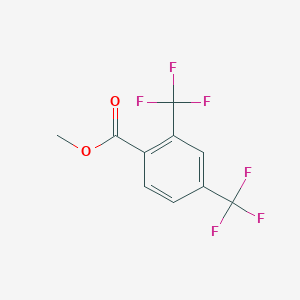
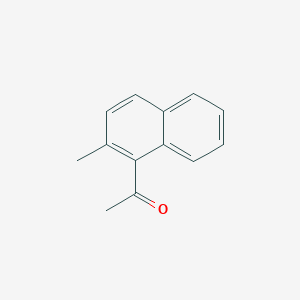

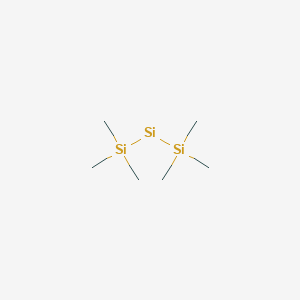
![N-[2-(Hexanoylamino)ethyl]hexanamide](/img/structure/B3053099.png)
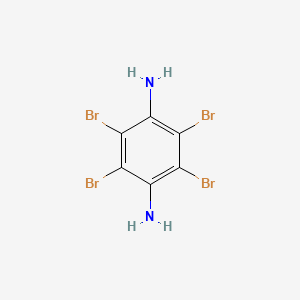
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide](/img/structure/B3053103.png)
